molecular formula C7H15N B6239365 2-tert-butyl-1-methylaziridine CAS No. 54697-56-2

2-tert-butyl-1-methylaziridine

Cat. No.: B6239365
CAS No.: 54697-56-2
M. Wt: 113.2
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Description

2-tert-butyl-1-methylaziridine (CAS 54697-56-2) is a specialized organic compound with the molecular formula C7H15N and a molecular weight of 113.20 g/mol . This molecule features an aziridine ring, a strained three-membered heterocycle containing nitrogen, which is substituted with a methyl group and a sterically demanding tert-butyl group . The inherent ring strain of the aziridine confers high reactivity, making this compound a valuable and versatile synthetic building block in organic chemistry and medicinal chemistry research. Researchers value this compound for its potential in nucleophilic ring-opening reactions. These reactions are fundamental for synthesizing more complex amine-containing structures, which are prevalent in many biologically active molecules and functional materials. The presence of the tert-butyl group introduces significant steric hindrance, which can be leveraged to influence the regio- and stereoselectivity of these transformations. This compound is exclusively intended for research applications and is not for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

54697-56-2

Molecular Formula

C7H15N

Molecular Weight

113.2

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for Tert Butyl 2 Methylaziridine 1 Carboxylate

Stereoselective and Enantioselective Synthesis Pathways

The synthesis of enantiomerically pure aziridines is a significant objective in organic chemistry. clockss.org Methodologies for achieving high stereoselectivity in the formation of tert-butyl 2-methylaziridine-1-carboxylate and related structures often rely on the use of chiral auxiliaries, catalysts, or stereoselective reaction designs.

Chirality Induction Strategies via Chiral Auxiliaries and Catalysts

Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org Several auxiliaries have proven effective in directing the formation of chiral aziridines.

One notable strategy involves the diastereoselective addition of O-benzylhydroxylamine to α,β-unsaturated chiral imides, which are subsequently cyclized to aziridines. researchgate.net The diastereoselectivity is controlled by chiral auxiliaries such as (+)- or (–)-1,5-dimethyl-4-phenylimidazolidin-2-one. researchgate.net The coordination of Lewis acids to the carbonyl groups of the imide forces a specific conformation, leading to a preferential attack on the less hindered face. researchgate.net

Another powerful chiral auxiliary is tert-butanesulfinamide (Ellman's auxiliary). wikipedia.orgnih.gov Condensation of tert-butanesulfinamide with aldehydes or ketones yields N-sulfinyl imines. Subsequent diastereoselective functionalization and removal of the sulfinyl group provide a reliable route to highly branched bis-α-chiral secondary amines, a principle applicable to the synthesis of chiral aziridine (B145994) precursors. nih.gov

In addition to auxiliaries, chiral catalysts play a pivotal role. Dirhodium(II) carboxylate catalysts, such as Rh₂(S-PTTL)₄ and Rh₂(S-PTAD)₄, are highly effective in enantioselective transformations. mdpi.com While often used for cyclopropanation, the principles of stereocontrol are directly relevant to aziridination reactions. The catalyst's chiral ligands create a defined chiral pocket that dictates the facial selectivity of the reaction. mdpi.com Similarly, copper-catalyzed aziridination using chiral nitrenes generated from sulfonimidamides has shown good levels of asymmetric induction, particularly with electron-poor olefins. researchgate.net

Table 1: Examples of Chiral Auxiliaries and Catalysts in Aziridine Synthesis

Control Element Type Example(s) Mechanism of Induction Reference(s)
Imidazolidin-2-one Chiral Auxiliary (+)- or (–)-1,5-dimethyl-4-phenylimidazolidin-2-one Directs nucleophilic attack to one face of an α,β-unsaturated imide via a Lewis-acid coordinated complex. researchgate.net
tert-Butanesulfinamide Chiral Auxiliary (R)- or (S)-tert-butanesulfinamide Forms chiral N-sulfinyl imine intermediates that undergo diastereoselective additions. nih.gov
Dirhodium(II) Carboxylates Chiral Catalyst Rh₂(S-PTTL)₄, Rh₂(S-PTAD)₄ Creates a chiral environment that controls the orientation of the reactants, leading to enantioselective nitrene transfer. mdpi.com

Diastereoselective Approaches to Substituted Aziridine Intermediates

Diastereoselective methods are fundamental for constructing aziridines with multiple stereocenters. A common and conceptually straightforward synthesis involves the cyclization of 1,2-amino alcohol precursors. clockss.org This reaction is generally stereospecific, requiring the amine and the leaving group to be in a trans coplanar arrangement for the intramolecular nucleophilic displacement to occur. clockss.org

A versatile method for producing highly functionalized N-acylaziridines is the Joullié–Ugi three-component reaction of 2H-azirines, carboxylic acids, and isocyanides, catalyzed by zinc chloride (ZnCl₂). core.ac.uk This approach allows for the creation of diverse N-acylaziridine-2-carboxamide derivatives with high diastereoselectivity (up to >95:5 dr). core.ac.uk The stereochemistry of the final product is influenced by the substitution pattern on the starting materials. core.ac.uk

Furthermore, the stereoselectivity of aziridination of olefins can be controlled by the geometry of the starting alkene. For example, in certain redox-neutral aziridination reactions, an E-olefin leads to a cis-aziridine, while a Z-olefin yields a trans-aziridine, demonstrating the stereospecific nature of the reaction. acs.org

Organocatalytic Enantioselective Aziridination Reactions

Organocatalysis, the use of small organic molecules to catalyze reactions, has emerged as a powerful tool in asymmetric synthesis. scienceopen.com For aziridination, diarylprolinol silyl (B83357) ethers, such as the Jørgensen-Hayashi catalyst, have been shown to be highly effective. researchgate.net These catalysts facilitate the enantioselective Michael addition of carbamates to α,β-unsaturated aldehydes, followed by intramolecular cyclization to form the aziridine ring. researchgate.net

For instance, the aziridination of α-branched enals with tert-butyl tosyloxycarbamate, catalyzed by a trimethylsilyl-protected prolinol derivative, can produce aziridines with a quaternary stereocenter in good yields and high enantioselectivities (up to 90% ee). researchgate.net This method provides direct access to complex chiral aziridines that can be further transformed into other useful small molecules. researchgate.net

Formation of the Aziridine Ring in N-Boc Protected Systems

The tert-butoxycarbonyl (Boc) group is a common N-protecting group in aziridine synthesis. It activates the aziridine ring towards nucleophilic opening while being stable under many reaction conditions and relatively easy to remove. clockss.org The formation of the N-Boc protected aziridine ring can be achieved through several routes, most commonly via cyclization of a suitable precursor.

Reaction Conditions and Solvent Effects in Aziridine Formation

The formation of the aziridine ring from haloamine precursors, known as the Gabriel-Cromwell reaction, is a classic method. For N-tosyl derivatives, this cyclization can be effectively carried out by treating the haloamine with a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as acetonitrile (B52724) (MeCN) at room temperature, often resulting in excellent yields. clockss.org

The direct N-Boc protection of a pre-formed NH-aziridine is also a common final step. This is typically achieved by reacting the aziridine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. rsc.org Optimal conditions for a similar substrate involved using triethylamine (B128534) (Et₃N) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) in dichloromethane (B109758) (CH₂Cl₂) at 0 °C. rsc.org

Solvent choice can significantly impact both the yield and stereoselectivity of aziridination reactions. In the ZnCl₂-mediated Joullié–Ugi reaction, polar aprotic solvents like tetrahydrofuran (B95107) (THF) were found to be optimal, while non-polar solvents like toluene (B28343) or other polar solvents like dimethylformamide (DMF) were less effective. core.ac.uk In other systems, the diastereoselectivity of aziridination was found to be dependent on the alcohol solvent used, highlighting the subtle but critical role of the reaction medium. clockss.org For certain aziridine ester reductions, which proceed via ring opening, the use of hexane (B92381) as a solvent favored inversion of stereochemistry, whereas dichloromethane (CH₂Cl₂) favored retention. scispace.com

Table 2: Influence of Reaction Conditions on N-Boc Aziridine Synthesis

Reaction Type Catalyst/Reagent Solvent Temperature Outcome Reference(s)
Haloamine Cyclization K₂CO₃ Acetonitrile (MeCN) Room Temp. High yields of N-Ts-aziridines. clockss.org
N-Boc Protection Boc₂O, Et₃N, DMAP Dichloromethane (CH₂Cl₂) 0 °C Efficient Boc protection of NH-aziridine. rsc.org
Joullié–Ugi 3CR ZnCl₂ Tetrahydrofuran (THF) 55 °C Optimal yield and diastereoselectivity for N-acylaziridines. core.ac.uk

Optimization Studies for Yield and Stereocontrol in Synthesis

Optimizing reaction parameters is crucial for maximizing yield and achieving high stereocontrol. Studies on the Joullié–Ugi reaction for N-acylaziridine synthesis systematically evaluated the catalyst, solvent, and temperature. core.ac.uk Anhydrous ZnCl₂ (25 mol%) in THF at 55 °C for 4 hours was identified as the optimal set of conditions for the reaction between ethyl 3-methyl-2H-azirine-2-carboxylate, tert-butyl isocyanide, and various carboxylic acids. core.ac.uk Attempts to accelerate the reaction using microwave irradiation led to decreased yields and diastereomeric ratios, indicating that thermal control is critical. core.ac.uk

Stereocontrol can also be fine-tuned by the choice of reagents and protecting groups. For instance, in the synthesis of aziridines from amino alcohols, the conversion of the hydroxyl group to a good leaving group is essential for the subsequent intramolecular cyclization. clockss.orgorganic-chemistry.org The stereospecificity of this Sₙ2 reaction depends on the ability of the molecule to adopt the required anti-periplanar conformation. acs.org The choice of N-protecting group is also vital; for example, N-benzyl groups could not be used in one case as debenzylation was faster than the desired ring-opening reaction. scispace.com These examples underscore the need for careful optimization of each reaction parameter to achieve the desired synthetic outcome.

Strategic Derivatization and Functionalization of Aziridine Precursors

The synthetic utility of aziridines, including precursors to 2-tert-butyl-1-methylaziridine, is significantly enhanced through strategic derivatization and functionalization. These methodologies primarily exploit the high ring strain of the three-membered heterocycle, making it susceptible to various ring-opening reactions. The functionalization of N-activated aziridines, such as tert-butyl 2-methylaziridine-1-carboxylate, allows for the stereocontrolled introduction of a wide range of substituents, providing access to complex, high-value β-functionalized amines. chemrxiv.orgresearchgate.net

The regiochemistry and stereochemistry of these transformations are influenced by the nature of the activating group on the aziridine nitrogen, the substituents on the carbon atoms of the ring, and the specific reaction conditions employed. nih.govresearchgate.net Activating groups like tert-butoxycarbonyl (Boc), tosyl (Ts), or benzoyl (Bz) are crucial as they modulate the electronic properties of the aziridine ring, rendering it sufficiently electrophilic for nucleophilic attack while also influencing the reaction's regioselectivity. nih.govnih.gov

A primary strategy for functionalization is the nucleophilic ring-opening of the aziridine. researchgate.net These reactions are typically stereospecific, proceeding via an S_N2 mechanism that results in an inversion of the configuration at the carbon center being attacked. acs.org This characteristic is particularly valuable in asymmetric synthesis for producing enantiomerically pure compounds.

Cross-Electrophile Coupling Reactions

Recent advances have focused on transition metal-catalyzed cross-coupling reactions, which enable the formation of carbon-carbon bonds under mild conditions. nih.gov One notable strategy is the branched-selective cross-electrophile coupling of 2-alkyl aziridines with (hetero)aryl iodides. While many methods favor the formation of linear products via attack at the less substituted carbon, a dual titanium/nickel catalytic system has been developed to achieve preferential C–C bond formation at the more substituted carbon of the aziridine ring. nih.gov This provides a crucial pathway to branched β-phenethylamine derivatives. nih.gov In a key study, the coupling of N-benzoyl-2-methyl aziridine with phenyl iodide using a NiBr₂/dtbbpy and Cp*TiCl₃ catalytic system resulted in a high yield and excellent regioselectivity for the branched product. nih.gov

Table 1: Branched-Selective Arylation of a 2-Methylaziridine (B133172) Precursor nih.gov

Aziridine PrecursorCoupling PartnerCatalyst SystemYield (%)Regioselectivity (Branched:Linear)
N-benzoyl-2-methyl aziridinePhenyl iodideNiBr₂·diglyme, dtbbpy, Cp*TiCl₃, Zn, NEt₃·HBr8112:1

Another innovative approach involves a Ni/photoredox-catalyzed methodology for the C(sp³)–C(sp³) cross-coupling between aziridines and aliphatic alcohols, which are activated in situ as benzaldehyde (B42025) dialkyl acetals. chemrxiv.orgresearchgate.net This method demonstrates high functional group compatibility and proceeds via orthogonal activation modes where the aziridine is activated at a nickel center and the alkyl radical is generated separately via a photoredox cycle. chemrxiv.org

Friedel-Crafts-Type Alkylation

The direct alkylation of electron-rich arenes and heteroarenes using activated aziridines as alkylating agents represents another powerful functionalization strategy. acs.org A transition-metal-free, catalytic approach utilizes an aminium radical-cation salt (Magic Blue) to initiate a stereospecific S_N2-type nucleophilic ring-opening. This method is atom-economical and affords 2,2-diarylethylamine derivatives in high yields. acs.org The reaction's scope has been demonstrated with a variety of halo-substituted N-tosylaziridines and different arene nucleophiles. acs.org

Table 2: Magic Blue-Initiated Friedel–Crafts-Type Alkylation of Activated Aziridines acs.org

Aziridine Substrate (N-Tosyl)Arene NucleophileYield of Ring-Opened Product (%)
2-(4-fluorophenyl)-1-tosylaziridine1,2,3-Trimethoxybenzene98
2-(4-chlorophenyl)-1-tosylaziridine1,2,3-Trimethoxybenzene96
2-(4-bromophenyl)-1-tosylaziridine1,2,3-Trimethoxybenzene95
2-phenyl-1-tosylaziridine1,2,3-Trimethoxybenzene92
2-(4-methylphenyl)-1-tosylaziridine1,2,3-Trimethoxybenzene85

Heteroatom Introduction via Ring-Opening

The functionalization of aziridine precursors is not limited to C–C bond formation; the introduction of heteroatoms is also a well-established strategy. The regioselective ring-opening of activated aziridine-2-carboxylates with fluoride (B91410) ions has been studied as a route to valuable α- and β-fluoro-amino acids. nih.govd-nb.info Research has shown that N-Boc-activated aziridine-2-carboxylates undergo successful regioselective ring-opening with [¹⁸F]fluoride, with the nucleophilic attack occurring exclusively at the most substituted carbon atom (the β-position). nih.gov The choice of activating group is critical, as groups like Fmoc were found to be unstable under the basic reaction conditions required for fluorination. nih.govd-nb.info

Table 3: [¹⁸F]Fluoride Ring-Opening of N-Activated Methylaziridine-2-carboxylates nih.govd-nb.info

N-Activating GroupBaseSolventTemperature (°C)Heating MethodYield (%)
BocK₂CO₃/K₂₂₂DMSO130Conventional18
BocTEAHCO₃DMSO130Microwave87
CbzTEAHCO₃DMSO130Microwave72
TosylK₂CO₃/K₂₂₂DMSO100Microwave63
NosylK₂CO₃/K₂₂₂DMSO60Conventional0

Furthermore, the activation of the aziridine ring can be achieved by alkylating the nitrogen atom to form a highly reactive aziridinium (B1262131) ion. mdpi.com This intermediate is more susceptible to attack by a wide range of external nucleophiles, such as acetates and azides, providing a versatile route for the synthesis of various N-alkylated amine-containing molecules. mdpi.com This alkylative ring-opening strategy expands the scope of possible functionalizations beyond what is achievable with standard N-acyl or N-sulfonyl activated aziridines. mdpi.com

Mechanistic and Stereochemical Investigations of Tert Butyl 2 Methylaziridine 1 Carboxylate Reactivity

Nucleophilic Ring-Opening Reactions

The presence of an electron-withdrawing group on the nitrogen atom, such as the tert-butoxycarbonyl (Boc) group in tert-butyl 2-methylaziridine-1-carboxylate, activates the aziridine (B145994) ring towards nucleophilic attack. mdpi.comd-nb.info This activation is crucial as non-activated aziridines are generally inert to all but the strongest nucleophiles. mdpi.comscispace.com The reaction typically proceeds via an SN2 mechanism, which has significant implications for both the regioselectivity and stereochemistry of the resulting amino products. nih.govosaka-u.ac.jp

The ring-opening of an unsymmetrical aziridine like tert-butyl 2-methylaziridine-1-carboxylate can theoretically yield two different regioisomers, resulting from the nucleophile attacking either the C2 (substituted) or C3 (unsubstituted) carbon atom. d-nb.infofrontiersin.org The outcome of this competition is dictated by a delicate balance of electronic and steric factors. frontiersin.orgresearchgate.net

The nature of the activating group on the aziridine nitrogen is a key determinant of reactivity and regioselectivity. d-nb.inforesearchgate.net Electron-withdrawing groups enhance the electrophilicity of the ring carbons by reducing electron density and stabilizing the developing negative charge on the nitrogen atom as it becomes a better leaving group. d-nb.info

Groups like tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) effectively activate the ring for nucleophilic attack. d-nb.infonih.gov Studies comparing different activating groups have shown that their electronic properties can influence the regiochemical outcome. For instance, in the reaction of 2-methylaziridines with fluoride (B91410), the regioselectivity is highly dependent on the nitrogen-activating group. nih.gov Similarly, the ring-opening of N-acyl versus N-sulfonyl aziridines can lead to different regiochemical preferences due to differences in how they planarize the nitrogen atom and polarize the C-N bonds. tmu.edu.tw A computational study on N-substituted aziridines found that the reactivity towards cyanide ions was highest for certain carbonyl-activated aziridines, highlighting the electronic role of the N-substituent. researchgate.net

The table below summarizes the effect of various N-activating groups on the ring-opening of aziridine-2-carboxylates with [¹⁸F]fluoride, demonstrating the successful regioselective opening for Boc- and Cbz-activated systems.

N-Activating GroupOutcome of Ring-Opening with [¹⁸F]FluorideReference
tert-Butoxycarbonyl (Boc)Successful regioselective ring-opening nih.gov
Carboxybenzyl (Cbz)Successful regioselective ring-opening nih.gov
Tosyl (Ts)Unstable at high temperatures, no identifiable products after deprotection nih.gov
Fluorenylmethyloxycarbonyl (Fmoc)Failed to produce desired product d-nb.info

In the case of tert-butyl 2-methylaziridine-1-carboxylate, the two ring carbons present distinct environments. The C2 carbon is more substituted (bearing a methyl group) and is adjacent to the bulky tert-butyl ester functionality, while the C3 carbon is less substituted.

Steric Effects : Generally, nucleophilic attack is favored at the less sterically hindered position. iitk.ac.in For a typical SN2 reaction, the nucleophile will approach the C3 carbon to minimize steric repulsion from the methyl group at C2.

Electronic Effects : The activating Boc group withdraws electron density, making both C2 and C3 electrophilic. The presence of a substituent at C2, such as a methyl group, can also exert electronic influences. However, in many cases, particularly with N-acyl or N-sulfonyl activation, the electronic stabilization of a partial positive charge is more significant at the more substituted carbon (C2). This can lead to a preference for attack at this "electronically activated" but sterically more hindered site. d-nb.info

Research has shown that for 2-substituted aziridines, the outcome depends on the nucleophile and reaction conditions. For example, with acyl-activated aziridines, nucleophiles like azide (B81097) and halides often favor attack at the more hindered carbon, whereas alcohols may attack the less hindered carbon. d-nb.info In a study on 2-aryl-N-tosylaziridines, nucleophilic attack by alcohols occurred regioselectively at the benzylic C2 position. iitk.ac.inorganic-chemistry.org Conversely, palladium-catalyzed cross-coupling reactions have been developed that can selectively target either the C2 or C3 position of 2-alkylaziridines depending on the phosphine (B1218219) ligand used, showcasing how external reagents can override inherent substrate biases. acs.org

The regioselectivity of aziridine ring-opening can be significantly influenced or even reversed by the addition of electrophilic reagents, particularly Lewis acids. iitk.ac.inorganic-chemistry.org A Lewis acid coordinates to the nitrogen atom of the aziridine, further increasing the ring's electrophilicity and polarization. organic-chemistry.org This coordination can also introduce new steric factors that direct the incoming nucleophile.

For instance, the Lewis acid-mediated ring-opening of 2-aryl-N-tosylaziridines with various alcohols using Cu(OTf)₂ proceeded with high regioselectivity, attacking the C2 position in an SN2-type fashion. iitk.ac.inorganic-chemistry.org Theoretical studies on the ring-opening of 2-methylaziridine (B133172) with methylamine (B109427) showed that complexation with the Lewis acid BF₃ favored a backside attack at the C3 carbon. nih.gov The choice of the electrophile itself can dictate the pathway; different regiochemical outcomes were observed when the same aziridine was activated by a benzyl (B1604629) group versus a proton. researchgate.net This demonstrates that the interaction between the substrate, nucleophile, and electrophilic promoter is complex and can be tuned to achieve a desired regiochemical outcome. frontiersin.org

The nucleophilic ring-opening of activated aziridines is generally considered to be a stereospecific process that proceeds via an SN2 mechanism. nih.govosaka-u.ac.jp This mechanism dictates that the nucleophile attacks the carbon atom from the side opposite to the C-N bond being broken. acs.org Consequently, the reaction at a chiral center results in an inversion of configuration . osaka-u.ac.jpacs.orgclockss.org

For a chiral substrate like (S)-tert-butyl 2-methylaziridine-1-carboxylate, nucleophilic attack at the C2 stereocenter would lead to a product with an (R) configuration at that carbon. This stereochemical fidelity is a highly valuable feature of aziridine chemistry, allowing for the synthesis of enantiomerically pure amino compounds from chiral aziridines. scispace.com Numerous studies have confirmed this stereochemical outcome. For example, the carbonylation of aziridines catalyzed by Co₂(CO)₈ to form β-lactams proceeds with inversion of configuration. acs.org Similarly, nickel-catalyzed C-H coupling reactions with chiral aziridines also occur with inversion, supporting an SN2-type pathway. osaka-u.ac.jp

However, the stereochemical outcome can be substrate-dependent. While alkyl-substituted aziridines typically yield products of inversion, substrates with strong carbocation-stabilizing groups (like phenyl) may react through a quasi-SN1 mechanism, leading to racemization. nih.gov

When the ring-opening reaction involves a chiral nucleophile or a substrate with multiple stereocenters, the diastereoselectivity of the process becomes important. The inherent stereochemistry of the aziridine can influence the approach of the nucleophile, leading to what is known as substrate-controlled diastereoselectivity.

Stereochemical Outcomes of Ring Opening (Retention or Inversion of Configuration)

Enantioselective Transformations During Ring Opening

The ring-opening of aziridines is a fundamental transformation in organic synthesis, providing access to a diverse array of functionalized amine compounds. acs.orgrsc.org When employing chiral aziridines, such as derivatives of tert-butyl 2-methylaziridine-1-carboxylate, the stereochemical outcome of the ring-opening reaction is of paramount importance. The development of enantioselective methods for these transformations allows for the synthesis of optically pure products, which are crucial in medicinal chemistry and materials science.

The stereoselectivity of aziridine ring-opening reactions is highly dependent on the nature of the nucleophile, the solvent, and the activating group on the aziridine nitrogen. researchgate.netacs.org In the case of tert-butyl 2-methylaziridine-1-carboxylate, the tert-butoxycarbonyl (Boc) group activates the aziridine ring towards nucleophilic attack. d-nb.info

Research has demonstrated that the ring-opening of meso-aziridines with aniline (B41778) derivatives can be achieved with high enantioselectivity using a chiral zirconium catalyst. rsc.org This catalyst, prepared from Zr(OtBu)₄ and a chiral tridentate BINOL derivative, effectively desymmetrizes the meso-aziridine, leading to the formation of enantioenriched diamines. rsc.org The N-benzhydryl group on the resulting product can be readily cleaved under reductive conditions to afford the free amine in high yield. rsc.org

Furthermore, stereocontrolled aziridine ring-opening reactions have been developed using chiral enolates derived from (S,S)-(+)-pseudoephedrine amides. acs.org These reactions lead to the formation of γ-aminoamides in good yields. acs.org It has been observed that the stereochemical course of the reaction is primarily controlled by the chiral auxiliary attached to the enolate, regardless of the initial configuration of the starting aziridine. acs.org The reaction is regioselective, with the nucleophilic attack occurring at the less substituted carbon atom of the aziridine ring. acs.org

In some instances, the ring opening of chiral aziridine-2-carboxylates can lead to racemic products, which is attributed to base-catalyzed racemization of the initially formed ring-opened product under the reaction conditions. nih.gov Therefore, careful optimization of reaction parameters is crucial to preserve the stereochemical integrity of the products.

Reaction Scope with Diverse Nucleophiles (e.g., Fluoride, Amines, Alcohols, Thiols, Azides)

The reactivity of the strained three-membered ring of aziridines allows for ring-opening reactions with a wide variety of nucleophiles. acs.orgnih.govmdpi.com For activated aziridines like tert-butyl 2-methylaziridine-1-carboxylate, this transformation provides a versatile route to β-functionalized amines. rsc.orgacs.org The regioselectivity of these reactions is often influenced by the nature of the substituents on the aziridine ring and the nucleophile itself. acs.orgnih.gov

Fluoride: The ring-opening of activated aziridine-2-carboxylates with fluoride ions ([¹⁸F]fluoride) has been investigated for applications in radiosynthesis. nih.gov The reaction with tert-butyloxycarbonyl-activated aziridines proceeds with complete regioselectivity, with the fluoride attacking the α-carbon to yield α-[¹⁸F]fluoro-β-alanine after deprotection. nih.gov

Amines: A broad range of amine nucleophiles, including primary and secondary amines, have been shown to open aziridine rings regioselectively at the β-position under mild conditions, often without the need for a catalyst. rsc.orgacs.org This method has been extended to use the N-termini of amino acids or even di- and tripeptides as nucleophiles, providing a novel strategy for linking peptide strands. rsc.org

Alcohols: The ring-opening of N-tosyl aziridines with alcohols, catalyzed by an acidic ionic liquid, affords the corresponding β-amino ethers in moderate to good yields with high regioselectivity. researchgate.net

Thiols: While specific examples with 2-tert-butyl-1-methylaziridine are not detailed in the provided context, the general reactivity of aziridines with sulfur nucleophiles is well-established. researchgate.netacs.org

Azides: Azide has been shown to be an effective nucleophile for the ring-opening of activated aziridines. nih.gov

The table below summarizes the reaction of various nucleophiles with activated aziridines, highlighting the regioselectivity and resulting product types.

NucleophileActivating GroupRegioselectivityProduct Type
Fluoride ([¹⁸F]⁻)tert-Butyloxycarbonyl (Boc)α-attackα-Fluoro-β-amino acid
Amines (primary, secondary)Acylβ-attackDiamines, Peptide conjugates
AlcoholsTosylNot specifiedβ-Amino ethers
AzideAcylNot specifiedβ-Azido amines

Electrophilic Reactions and Activated Intermediates

Formation and Reactivity of Aziridinium (B1262131) Ions

Nonactivated aziridines, which have an electron-donating group on the nitrogen atom, are generally unreactive towards nucleophiles. mdpi.com To enhance their reactivity, they must first be converted into a more electrophilic species, the aziridinium ion. mdpi.comencyclopedia.pub This is typically achieved by reacting the aziridine with an electrophile, such as an alkylating or acylating agent. mdpi.com The resulting quaternary ammonium (B1175870) salt is highly strained and readily undergoes ring-opening upon attack by a nucleophile. mdpi.comrsc.org

The formation of aziridinium ions can be accomplished using various electrophiles. For instance, methylation of an aziridine with methyl triflate (MeOTf) generates a stable methylated aziridinium ion that can be observed spectroscopically. mdpi.com This "N-methylative aziridinium ring opening" has been utilized in the synthesis of various biologically important molecules. mdpi.com The regioselectivity of the subsequent nucleophilic attack depends on the substituents on the aziridine ring. mdpi.com Similarly, treatment with acid chlorides or trimethylsilyl (B98337) (TMS) triflate can also generate the corresponding N-acyl or N-silyl aziridinium ions. mdpi.com

The stability and reactivity of the aziridinium ion are influenced by the nature of the substituents on the ring and the counter-anion. encyclopedia.pub In some cases, the aziridinium ion can be a transient intermediate that is not directly observed but is inferred from the reaction products. encyclopedia.pub The ring-opening of these activated intermediates is a key step in many synthetic transformations, leading to a variety of nitrogen-containing compounds. mdpi.comresearchgate.net

Intramolecular Rearrangements and Cycloaddition Chemistry

Ring Expansion Reactions and their Selectivity

Aziridines can undergo ring expansion reactions to form larger heterocyclic systems, a transformation of significant synthetic utility. nih.govchemrxiv.org These rearrangements often proceed through the formation of an aziridinium ylide intermediate. nih.gov One notable example is the one-carbon ring expansion of aziridines to azetidines via a mdpi.comnih.gov-Stevens rearrangement. nih.govchemrxiv.org This reaction can be catalyzed by engineered cytochrome P450 enzymes, which exert remarkable stereocontrol over the transformation. nih.govchemrxiv.org

The selectivity of these ring expansion reactions is a critical aspect. The intermediate aziridinium ylide can potentially undergo competing reactions, such as a mdpi.comnih.gov-Stevens rearrangement or cheletropic extrusion of an olefin. nih.govresearchgate.net The choice of catalyst and reaction conditions can influence the outcome. For instance, biocatalysts have been shown to override the inherent preference for cheletropic extrusion and favor the desired mdpi.comnih.gov-Stevens rearrangement. nih.govchemrxiv.org

Another approach to ring expansion involves the intramolecular cyclization of radicals derived from 2-methyleneaziridines. nih.govacs.org A 5-exo cyclization of a 3-(2-methyleneaziridin-1-yl)propyl radical generates a strained, bicyclic aziridinylcarbinyl radical. nih.govacs.org This intermediate then undergoes C-N bond fission, leading to a ring-expanded aminyl radical, ultimately providing access to substituted 3-methylenepiperidines. nih.govacs.org

The table below provides examples of aziridine ring expansion reactions and the resulting heterocyclic products.

Starting Aziridine TypeReaction TypeProduct Heterocycle
N-Acylaziridine mdpi.comnih.gov-Stevens RearrangementAzetidine (B1206935)
2-MethyleneaziridineRadical RearrangementPiperidine
Bicyclic AziridineReaction with Vinyl CarbeneDehydropiperidine

[3+1] Cycloaddition Reactions and Azetidine Formation

The [3+1] cycloaddition reaction of aziridines with one-carbon components provides a direct route to the formation of four-membered azetidine rings. acs.org This transformation is particularly valuable for the synthesis of enantioenriched azetidines, which are important structural motifs in medicinal chemistry. acs.orgresearchgate.net

An enantioselective [3+1] cycloaddition of donor-acceptor (D-A) aziridines with isocyanides has been successfully developed. acs.org This reaction is catalyzed by a chiral N,N'-dioxide/Mg(II) complex under mild conditions, affording exo-imido azetidines in high yields and with excellent enantioselectivity. acs.org A notable feature of this system is the observation of a chiral amplification effect. acs.org

The mechanism of this cycloaddition involves the ring-opening of the aziridine to form an azomethine ylide, which then reacts with the isocyanide. sioc-journal.cn The stereochemical outcome is controlled by the chiral catalyst.

β-Elimination Reactions of Aziridine Derivatives

The base-induced β-elimination of aziridines to form allylic amines is a transformation of significant synthetic interest, though it is often in competition with α-deprotonation. nih.govnih.gov The feasibility and outcome of this reaction are profoundly influenced by the nature of the substituent on the aziridine nitrogen. nih.govnih.gov Computational and experimental studies have provided critical insights into the mechanistic details of this process. nih.govnih.gov

A computational analysis of the reactions of aziridines with a base indicates that while a simple methyl-substituted aziridine is less reactive towards both α-deprotonation and β-elimination than its epoxide analog, an N-sulfonylated aziridine is predicted to be more reactive in all three pathways. nih.gov The substituent on the nitrogen atom is a critical factor that significantly affects the favorability of both α-deprotonation and the desired β-elimination to yield an allylic amine. nih.govnih.gov

Experimental investigations have shown that the presence of α-protons on the aziridine ring can lead to decomposition when treated with strong bases like lithium diisopropylamide (LDA). nih.govnih.gov For instance, various N-benzenesulfonyl aziridines with both α- and β-protons were found to decompose under these conditions. nih.govnih.gov However, in cases where α-protons are absent, the formation of an allylic amine is observed, presumably proceeding through a β-elimination pathway. nih.govnih.gov

The reaction conditions, including the base and solvent, also play a crucial role. The use of superbases like butyl lithium/potassium tert-butoxide (LICKOR) has been explored, leading to allylic amines in low to moderate yields, often accompanied by products of α-elimination. nih.gov The choice of the nitrogen-protecting group is also vital; for instance, N-tosyl aziridines tend to undergo deprotonation on the tosyl group, which can prevent the desired elimination reaction. nih.govnih.gov

Table 1: Effect of Nitrogen Substituent on Base-Induced Reactions of Aziridines

Nitrogen Substituent Reactivity towards α-Deprotonation Reactivity towards β-Elimination Experimental Outcome with LDA
Methyl Lower than corresponding epoxide Lower than corresponding epoxide N/A
Sulfonyl Higher than corresponding epoxide Higher than corresponding epoxide Decomposition (with α-protons) or Allylic Amine Formation (without α-protons) nih.govnih.gov
Tosyl Deprotonation on the tosyl group Reaction prevented No elimination observed nih.govnih.gov

Detailed Mechanistic Pathways and Transition State Analyses

The ring-opening of aziridines is a fundamental process, and understanding the transition states involved is key to predicting and controlling the reaction's regioselectivity and stereochemistry. core.ac.uk Computational studies, often employing Density Functional Theory (DFT), have been instrumental in characterizing these transition states. mdpi.comresearchgate.net

For the ring-opening of aziridinium salts induced by halides, the reaction can proceed via two main pathways: an SN2 attack at the unsubstituted carbon (path a) or the substituted carbon (path b). core.ac.uk The nature of the halide and the substituents on the aziridinium ring dictates which path is favored. core.ac.uk Theoretical calculations have been used to model these SN2 transition states, often including explicit solvent molecules to provide a more accurate picture of the reaction environment. core.ac.uk

In the case of the reaction between (S)-1-benzyl-2-methyl-aziridine and an iminium salt in the presence of lithium iodide, DFT calculations at the SCRF-B3LYP/6-311+G(d) level of theory suggest that the reaction likely proceeds through an aziridinium cation intermediate rather than a direct SN2 mechanism. researchgate.net The calculated energetic barrier for the ring-opening in a THF solvent model was approximately 10.9 kcal/mol, indicating a thermodynamically spontaneous process. researchgate.net

Palladium-catalyzed reactions represent a powerful tool for the functionalization of aziridines. nih.govrsc.org A notable example is the regioselective and stereo-invertive ring-opening borylation of 2-arylaziridines with bis(pinacolato)diboron (B136004) (B2pin2). nih.govrsc.org This reaction provides access to valuable β-amino-β-arylethylboronates. nih.govrsc.org

The catalytic cycle, elucidated through a combination of NMR studies and DFT calculations, is proposed to involve the following key steps: nih.govrsc.org

Oxidative Addition: The catalytically active PdL2 complex (where L is a phosphine ligand such as P(t-Bu)2Me) undergoes oxidative addition to the C(sp3)–N bond of the aziridine. This step is regioselectivity-determining and proceeds in an SN2 fashion. nih.govrsc.org

Proton Transfer: A proton transfer event occurs. nih.govrsc.org

Ligand Dissociation: A phosphine ligand dissociates from the palladium center. nih.govrsc.org

Boron-Boron Bond Cleavage: The B-B bond of the diboron (B99234) reagent is cleaved. nih.govrsc.org

Reductive Elimination: The final step is a reductive elimination to afford the borylated product and regenerate the active palladium catalyst. nih.govrsc.org

Water has been identified as playing a crucial role in driving the transmetalation step of the catalytic cycle. nih.govrsc.org The use of the multi-component artificial force-induced reaction (MC-AFIR) method has been successful in locating the transition states for the ring-opening step, providing a theoretical explanation for the observed regioselectivity. nih.govrsc.org

Table 2: Key Elementary Steps in the Palladium-Catalyzed Ring-Opening Borylation of 2-Arylaziridines

Step Description Mechanistic Detail
1 Oxidative Addition Regioselectivity-determining, SN2 fashion nih.govrsc.org
2 Proton Transfer Facilitates subsequent steps nih.govrsc.org
3 Ligand Dissociation Creates a vacant coordination site nih.govrsc.org
4 B-B Bond Cleavage Incorporates the boron moiety nih.govrsc.org
5 Reductive Elimination Releases the product and regenerates the catalyst nih.govrsc.org

Copper-catalyzed borylative ring-opening reactions of alkyl aziridines have also been investigated. mdpi.com DFT calculations on these systems have shown that the activation energy for the ring-opening of N-tosyl or N-mesyl aziridines is higher than that for N-(2-picolinoyl)-aziridine, highlighting the significant influence of the N-substituent on the reaction energetics. mdpi.com

Multicomponent reactions (MCRs) involving aziridines offer a highly efficient route to complex molecular architectures. rsc.orgresearchgate.net The chemoselectivity of these reactions is a critical aspect, determining which of the multiple possible reaction pathways is followed.

In the multicomponent reaction of aziridine aldehyde dimers, peptides, and isocyanides to form peptide macrocycles, detailed kinetic and selectivity studies have been conducted. rsc.org It was found that this reaction deviates significantly from the traditionally proposed Ugi four-component condensation mechanism. rsc.org The results provide evidence for an imidoanhydride pathway, which accounts for the observed high diastereoselectivity and effective molarity. rsc.org A key feature is the kinetic barrier to condensation, which allows the aziridine amine and the aldehyde to react independently. rsc.org

The development of chemoselective transformations of amphoteric molecules like aziridine aldehydes has been a focus of research. scholaris.ca These molecules possess multiple reactive sites with orthogonal reactivity, enabling novel transformations. scholaris.ca For example, in a multicomponent reaction involving an α-amino amide, an aziridine aldehyde dimer, and tert-butyl isocyanide, the use of an acidic solvent like hexafluoroisopropanol (HFIP) was crucial for the exclusive formation of a bridged-amidine product. rsc.org

Kinetic studies of the reaction between unactivated 2-alkyl aziridines and carbon dioxide have revealed a zero-order dependence on the aziridine concentration. researchgate.net This indicates that the free aziridine is not involved in the rate-determining step and points towards the catalytic role of an in situ generated ammonium salt. researchgate.net

Computational and Theoretical Chemistry Studies of Tert Butyl 2 Methylaziridine 1 Carboxylate

Electronic Structure and Conformational Stability Analysis

The electronic structure and conformational stability of aziridine (B145994) derivatives are fundamental to understanding their reactivity. Quantum chemical calculations are employed to determine the most stable three-dimensional arrangements of the atoms (conformers) and the energy differences between them.

Detailed Research Findings: Studies on related chiral aziridinones have utilized ab initio molecular orbital calculations to investigate structural features and configurational stability. researchgate.net For instance, in molecules like (1R,3R)-3-tert-butyl-1-methylaziridinone, the nonplanar nature of the amide group and the energy barrier to nitrogen inversion are key areas of investigation. researchgate.net The nitrogen inversion barriers for diastereomers of 1,3-dimethylaziridinone were calculated to be 2.8 and 1.6 kcal mol⁻¹, respectively, highlighting the influence of substituents on conformational dynamics. researchgate.net

For other heterocyclic molecules, such as 2-pyridinecarboxaldehyde, high-resolution spectroscopy combined with quantum chemical calculations has been used to confirm that ionization predominantly occurs from the most stable s-trans conformer. nih.gov This indicates that a significant interconversion barrier can limit the population of less stable conformers under certain conditions. nih.gov Natural bond orbital (NBO) analysis can further reveal stabilizing interactions, such as those between lone pairs of electrons on nitrogen and oxygen atoms, which influence the electronic structure and ionization energy. nih.gov In studies of proton-bound homodimers of N-alkylaziridines (including N-methyl, N-isopropyl, and N-tert-butyl derivatives), G3(MP2)B3 and G3B3 calculations were used to investigate the energetics of their formation in a self-assembled supramolecular host. scispace.compnas.org

These methodologies are directly applicable to tert-butyl 2-methylaziridine-1-carboxylate to determine its preferred conformations, the planarity of the nitrogen atom, and the electronic effects of the tert-butoxycarbonyl (Boc) and methyl groups on the strained aziridine ring.

Computational Prediction of Spectroscopic Properties (e.g., VCD, IR Spectra)

Computational methods are powerful tools for predicting and interpreting spectroscopic data, which is crucial for characterizing chiral molecules. Vibrational Circular Dichroism (VCD) and Infrared (IR) spectra can be calculated with high accuracy using Density Functional Theory (DFT).

Detailed Research Findings: The prediction of VCD and IR spectra involves calculating harmonic force fields using various DFT functionals, such as B3LYP, which has shown excellent agreement with experimental data for molecules like 4-methyl-2-oxetanone. researchgate.net For complex systems with multiple low-energy isomers, the final predicted spectrum is often a Boltzmann-weighted superposition of the spectra of individual isomers. nih.gov This approach accounts for the contribution of each conformer at a given temperature, providing a more realistic theoretical spectrum. nih.gov

The process typically involves:

An exhaustive search for all possible low-energy structures on the potential energy surface, often using genetic algorithms coupled with DFT. nih.gov

Optimization of these structures and calculation of their Gibbs free energies at different temperatures. nih.gov

Computation of the VCD and IR spectrum for each significant isomer. nih.gov

Averaging the individual spectra weighted by their Boltzmann factors to generate the final temperature-dependent spectrum. nih.gov

This methodology has been successfully applied to determine the absolute configuration of chiral molecules by comparing the computationally predicted VCD spectrum with the experimental one. researchgate.net For related aziridinones, experimental CD spectra have been interpreted with the aid of such calculations to understand their chiroptical properties. researchgate.net

Predicted Spectroscopic Data Comparison for Related Compounds
Compound ClassSpectroscopic MethodComputational LevelKey Finding
Chiral OxetanoneVCD/IRDFT (B3LYP)Excellent agreement between calculated and experimental spectra. researchgate.net
Chiral Clusters (Be4B8)VCD/IRDFT with Boltzmann WeightingTemperature-dependent spectra are dominated by the lowest-energy enantiomers. nih.gov
Chiral AziridinonesCDAb initio (6-31+G*)Interpretation of chiroptical properties and configurational stability. researchgate.net

Quantum Mechanical Elucidation of Reaction Mechanisms (e.g., DFT Calculations)

DFT calculations are instrumental in mapping out the step-by-step pathways of chemical reactions involving aziridines. These calculations can identify intermediates, transition states, and determine the most likely reaction mechanism. Aziridine ring-opening reactions, in particular, have been extensively studied using these methods.

Detailed Research Findings: Theoretical studies have provided deep insights into the mechanisms of transition metal-catalyzed reactions. For example, in the palladium-catalyzed regioselective borylation of 2-arylaziridines, DFT calculations were used to model the entire catalytic cycle. rsc.orgrsc.org The calculations suggested that the active catalyst is a PdL₂ complex and that the ring-opening proceeds via an SN2-type oxidative addition. rsc.orgrsc.org

Similarly, the mechanism of the ring-opening of (s)-1-benzyl-2-methyl-aziridine was investigated using DFT. researchgate.net The results indicated that the reaction likely proceeds through an aziridinium (B1262131) cation intermediate rather than a direct SN2 pathway. researchgate.net Such studies highlight the ability of quantum mechanics to distinguish between competing mechanistic possibilities that may be difficult to resolve experimentally. The choice of the DFT functional is critical, as its accuracy can vary depending on the system and property being studied. sumitomo-chem.co.jp

A key outcome of mechanistic studies is the determination of the energetics of the reaction pathway, including the activation energies of transition states and the relative energies of intermediates. This information is crucial for understanding reaction rates and selectivity.

Detailed Research Findings: In the study of palladium-catalyzed aziridine borylation, the multi-component artificial force-induced reaction (MC-AFIR) method was used alongside DFT to locate the transition states that determine the reaction's regioselectivity. rsc.orgrsc.org For the ring-opening of (s)-1-benzyl-2-methyl-aziridine, the energetic barrier for the formation of the aziridinium intermediate was calculated to be approximately 10.9 kcal/mol, indicating a thermodynamically spontaneous process. researchgate.net In a different system, the unimolecular dissociation of n-propylamine to form 2-methylaziridine (B133172) was studied using DFT and CBS-QB3 methods to calculate activation parameters and characterize the three-membered-ring transition state. researchgate.net These calculations provide quantitative data that explains experimental observations and can be used to predict reactivity. sumitomo-chem.co.jp

Calculated Activation Energies for Aziridine Reactions
ReactionComputational MethodCalculated Barrier (kcal/mol)Reference
Ring-opening of (s)-1-benzyl-2-methyl-aziridineSCRF-B3LYP/6-311+G(d)~10.9 researchgate.net
Suzuki Coupling Transmetalation StepDFT24.8 (Gibbs Free Energy) sumitomo-chem.co.jp

Reactions are typically performed in a solvent, and accurately modeling the effect of the solvent is critical for obtaining meaningful computational results. Both explicit models (including individual solvent molecules) and implicit models (treating the solvent as a continuous medium) are used.

Detailed Research Findings: Implicit solvation models are widely used due to their computational efficiency. The Polarizable Continuum Model (PCM) is a popular choice, often used within a Self-Consistent Reaction Field (SCRF) framework. This approach was used in the study of aziridine ring-opening, with THF modeled as the solvent, to calculate the energetic barrier. researchgate.net Another common implicit model is the SMD (Solvation Model based on Density) model, which was applied in a study of the cross-electrophile coupling of 2-alkyl aziridines in THF. nih.gov In a study of a nitrile oxide cycloaddition, the C-PCM model was used with acetonitrile (B52724) as the solvent. mdpi.com While explicit solvent models are more computationally demanding, they can be essential for reactions where specific solvent-solute interactions, like hydrogen bonding, play a critical role.

Hyperconjugation is an electronic effect involving the delocalization of σ-electrons into an adjacent empty or partially filled p-orbital or a π-system. allen.in This interaction is crucial for stabilizing reactive intermediates like carbocations and influences bond strengths and reactivity.

Detailed Research Findings: Hyperconjugation is well-known to stabilize carbocations, with stability increasing with the number of adjacent C-H bonds. allen.indoubtnut.com For example, a tertiary butyl carbocation is significantly stabilized by delocalization from the nine C-H σ-bonds of the methyl groups into the empty p-orbital of the positively charged carbon. allen.indoubtnut.comdoubtnut.com In the context of aziridine chemistry, C-N bond cleavage can lead to intermediates with carbocationic character. The substituents on the aziridine ring can therefore play a significant role in the activation of the C-N bond. The tert-butyl group in a 2-tert-butylaziridine or the groups attached to the nitrogen, such as the tert-butoxycarbonyl group in tert-butyl 2-methylaziridine-1-carboxylate, influence the stability of any charged intermediates formed during a reaction. In a study of diaziridines, hyperconjugation was shown to affect the depolarization of the C-N bonds, thereby influencing the molecule's stability. researchgate.net

Analysis of Diastereoselectivity and Stereocontrol via Computational Methods

For reactions that can produce multiple stereoisomers, computational chemistry is a powerful tool for predicting and explaining the observed diastereoselectivity. By calculating the energies of the different transition states leading to each diastereomer, the product ratio can often be accurately predicted.

Detailed Research Findings: DFT calculations have been successfully used to rationalize stereochemical outcomes. In a study of a nitrile oxide cycloaddition, calculations at the CPCMHCTC/6-11+G(d,p) level predicted a diastereomeric ratio of 28:72, which was in close agreement with the experimental findings. mdpi.com The analysis revealed that the preferred transition state was stabilized by a T-shaped CH/π interaction between aromatic rings, an insight that would be difficult to obtain through experiment alone. mdpi.com Similarly, the stereoselectivity of radical cyclization reactions has been analyzed computationally to understand the factors controlling the formation of the desired product. researchgate.net In the synthesis of phosphorylated N-acylaziridines via a Joullié–Ugi reaction, computational methods can be applied to understand the origins of the observed trans/cis diastereoselectivity. mdpi.com These analyses provide crucial structural information that can guide the design of new, more selective synthetic methods. researchgate.net

Advanced Applications of Tert Butyl 2 Methylaziridine 1 Carboxylate in Organic Synthesis

Stereoselective Alkylations and Cross-Couplings

The functionalization of 2-alkyl aziridines through cross-coupling and alkylation reactions is a powerful method for synthesizing β-phenethylamine derivatives and other valuable chiral amines. nih.gov However, traditional approaches, whether involving nucleophilic ring-opening or standard transition-metal-catalyzed cross-couplings, have predominantly favored carbon-carbon bond formation at the less-substituted carbon atom of the aziridine (B145994) ring. nih.gov This inherent regioselectivity has historically limited the products to linear architectures, leaving the synthesis of more sterically congested, branched isomers as a significant synthetic challenge. nih.gov

A significant breakthrough in overcoming the challenge of regioselectivity in aziridine coupling reactions has been the development of a dual-catalyst system. nih.gov Researchers have reported the first successful branched-selective cross-coupling of 2-alkyl aziridines with aryl iodides, a transformation enabled by a novel Titanium (Ti)/Nickel (Ni) dual-catalytic system. nih.gov This methodology directly addresses the previous inability to access branched arylated products from these precursors. nih.gov

The unique selectivity of this system is attributed to a Ti(III)-induced radical ring-opening of the aziridine. nih.gov This mechanism circumvents the conventional pathways that lead to linear products, instead generating a radical intermediate that favors coupling at the more substituted carbon, thus yielding the branched product. The robustness of this method was demonstrated through extensive screening of additives and a substrate scope analysis that explored the electronic and steric effects of the coupling partners. nih.gov

The key features of this branched-selective cross-electrophile coupling are summarized in the table below.

FeatureDescription
Reaction Type Cross-Electrophile Coupling
Substrates 2-Alkyl Aziridines, (Hetero)aryl Iodides
Catalytic System Ti/Ni Dual Catalysis
Key Characteristic Branched-Selective C-C Bond Formation
Mechanism Ti(III)-induced radical ring-opening of the aziridine
Product Class Branched β-phenethylamine derivatives

Synthetic Routes to Proline Derivatives and Other Heterocycles

Beyond linear C-C bond formation, tert-butyl 2-methylaziridine-1-carboxylate is a valuable starting material for the synthesis of more complex nitrogen-containing heterocycles, most notably substituted proline derivatives. Proline and its analogues are crucial components of peptides and peptidomimetics, where they impart unique conformational constraints. nih.gov The synthesis of custom-substituted prolines is therefore of great interest for medicinal chemistry and materials science. nih.gov

The synthetic utility of the aziridine lies in its function as a masked chiral 1,2-amino alcohol. A general strategy involves the regioselective nucleophilic ring-opening of the aziridine at the less-substituted carbon (C3). This reaction creates a linear precursor containing the required nitrogen and a new carbon-carbon or carbon-heteroatom bond, with stereochemistry controlled by the starting aziridine. This intermediate can then undergo an intramolecular cyclization to form the five-membered pyrrolidine (B122466) ring characteristic of proline.

A plausible synthetic route to a 4-substituted proline derivative from tert-butyl 2-methylaziridine-1-carboxylate is outlined below. This approach leverages the aziridine as a chiral building block to install the necessary stereochemistry and functionality for subsequent cyclization.

StepTransformationReagents & ConditionsIntermediate/Product
1 Nucleophilic Ring-OpeningDiethyl malonate, NaH, THFLinear amino diester
2 Hydrolysis & DecarboxylationLiOH, H₂O/THF; then H₃O⁺, heatγ-amino acid
3 Intramolecular CyclizationActivation of carboxyl group (e.g., EDC, HOBt), then intramolecular amidationN-Boc-4-methylproline methyl ester
4 DeprotectionTFA or HCl in Dioxane4-methylproline

This strategy highlights how the inherent reactivity of the activated aziridine can be harnessed to construct complex and medicinally relevant heterocyclic scaffolds like substituted prolines.

Analytical and Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-tert-butyl-1-methylaziridine and its reaction products. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR spectroscopy is used to identify the different types of hydrogen atoms in a molecule. The chemical shift of a proton is influenced by its electronic environment, and the coupling between neighboring protons provides information about their connectivity.

For this compound, a ¹H NMR spectrum would be expected to show distinct signals corresponding to the different proton environments:

tert-Butyl Group: The nine equivalent protons of the tert-butyl group would appear as a sharp singlet, typically in the upfield region (around 1.0-1.3 ppm), due to the shielding effect of the alkyl group.

N-Methyl Group: The three protons on the methyl group attached to the nitrogen atom would also produce a singlet, with a chemical shift influenced by the nitrogen atom.

Aziridine (B145994) Ring Protons: The three protons on the three-membered aziridine ring would exhibit more complex signals. The single proton on the carbon bearing the tert-butyl group (C2) and the two protons on the other ring carbon (C3) would show diastereotopic relationships and complex splitting patterns (multiplets) due to spin-spin coupling with each other.

Table 1: Illustrative ¹H NMR Data for a Related 2-tert-Butyl-Substituted Heterocycle This table presents data for a related compound to illustrate typical chemical shifts and is not the experimental data for this compound.

Functional GroupProton AssignmentChemical Shift (δ) ppm (Illustrative)Multiplicity
tert-Butyl-C(CH₃)₃1.21s (singlet)
Alkyl Chain-CH₂-1.77 - 1.88m (multiplet)
Ring Methylene (B1212753)-CH₂- (ring)2.48 - 2.53m (multiplet)
N-Methyl-OCH₃3.09s (singlet)

Data adapted from a study on 5-tert-butyl-2,2-bis[3-(1-methoxy-1-methylethoxy)propyl]-3,4-dihydro-2H-pyrrole 1-oxide. mdpi.com

Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon backbone of a molecule. Each unique carbon atom in a different chemical environment gives a distinct signal, allowing for the confirmation of the molecular formula and identification of functional groups.

In a ¹³C NMR spectrum of this compound, five distinct signals would be anticipated:

N-Methyl Carbon: A signal for the methyl carbon attached to the nitrogen.

tert-Butyl Carbons: Two signals for the tert-butyl group: one for the quaternary carbon and one for the three equivalent methyl carbons.

Aziridine Ring Carbons: Two signals for the two carbons of the aziridine ring, which are in different electronic environments.

The chemical shifts of these carbons are predictable based on known ranges for similar structures. oregonstate.edulibretexts.org For example, carbons adjacent to nitrogen are typically found in the 30-60 ppm range, while saturated alkyl carbons appear further upfield.

Table 2: Predicted and Illustrative ¹³C NMR Chemical Shifts This table presents predicted shifts for the target compound and illustrative data from a related compound.

Carbon Assignment (this compound)Predicted Chemical Shift (δ) ppmIllustrative Data (from related compounds) (δ) ppm
N-CH₃35 - 4541.41
Ring CH₂30 - 4033.30
Ring CH45 - 55-
-C(CH₃)₃30 - 4033.94
-C(CH₃)₃25 - 3027.80

Illustrative data adapted from studies on substituted pyrrolidines and imidazolidines. nih.gov

When this compound is used in reactions with boron-containing reagents, such as boranes, ¹¹B NMR spectroscopy becomes a critical tool for characterizing the resulting products. Boron-11 is an NMR-active nucleus with a wide chemical shift range (~250 ppm), making it highly sensitive to changes in the coordination and electronic environment of the boron atom. nih.gov

For instance, in a ring-opening reaction of the aziridine with a borane (a Lewis acid), the nitrogen atom would coordinate to the boron center. This change from a three-coordinate (trigonal planar) boron reactant to a four-coordinate (tetrahedral) boron in the product results in a significant upfield shift in the ¹¹B NMR spectrum. nih.gov This clear spectral change allows for effective monitoring of the reaction's progress and confirmation of the product's structure.

Table 3: Typical ¹¹B NMR Chemical Shifts for Characterizing Boron Species

Boron SpeciesCoordination StateTypical Chemical Shift (δ) ppmRelevance
Trialkylborane (Reactant)Trivalent (3-coordinate)+50 to +90Characterization of starting material.
Amine-Borane Adduct (Product)Quadrivalent (4-coordinate)-30 to +20Confirmation of N-B bond formation. nih.gov
Boric Acid / Boronate EstersTrivalent / Quadrivalent+15 to +30Identification of potential byproducts or derivatives. nih.gov

Advanced Chromatographic Methods for Enantiomeric Excess Determination and Product Separation

Chromatographic techniques are vital for separating the components of a reaction mixture and for determining the stereochemical purity of chiral products derived from this compound.

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the enantiomeric excess (e.e.) of chiral compounds. nih.gov For reactions involving this compound that produce chiral products, chiral HPLC is used to separate the enantiomers. This is achieved by using a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times.

Commonly used CSPs for the separation of nitrogen-containing heterocycles include those based on polysaccharides (e.g., cellulose or amylose derivatives) and cyclodextrins. nih.govsigmaaldrich.com The choice of the mobile phase, typically a mixture of alkanes (like hexane) and alcohols (like isopropanol), is optimized to achieve baseline separation of the enantiomeric peaks, allowing for accurate quantification.

Table 4: Typical Chiral HPLC Conditions for Separation of Aziridine Derivatives This table presents common methodologies for separating chiral aziridines and is not specific to products of the title compound.

ParameterTypical ConditionPurpose
Chiral Stationary Phase (CSP)Polysaccharide-based (e.g., Amylose or Cellulose derivatives)Provides a chiral environment for enantioseparation. nih.gov
Mobile PhaseHexane (B92381)/Isopropanol (Isocratic or Gradient)Elutes the compounds from the column; ratio is optimized for resolution.
Flow Rate0.5 - 1.5 mL/minControls the speed of the separation and affects peak shape.
DetectorUV-Vis (e.g., at 220 nm or 254 nm)Detects the compounds as they elute from the column.

Coupling liquid chromatography with mass spectrometry (LC-MS) provides a powerful two-dimensional analytical technique that combines the separation capabilities of LC with the detection and identification power of MS. Ultra-Performance Liquid Chromatography (UPLC) utilizes smaller stationary phase particles to achieve higher resolution, greater sensitivity, and faster analysis times compared to traditional HPLC. japsonline.com

In the context of research involving this compound, LC-MS and UPLC-MS are used for:

Reaction Monitoring: Tracking the consumption of reactants and the formation of products in real-time.

Impurity Profiling: Identifying and quantifying trace-level impurities or byproducts in the final product. pnrjournal.com

Structural Confirmation: The mass spectrometer provides the mass-to-charge ratio (m/z) of the eluting compounds, confirming their molecular weight. Further fragmentation in tandem MS (MS/MS) experiments can provide structural details. pnrjournal.com

The development of a UPLC-MS method involves optimizing the chromatographic conditions (column, mobile phase) for separation and the mass spectrometer parameters (ionization source, detection mode) for sensitive and specific detection of the target analytes. nih.gov

Table 5: Key Parameters in UPLC-MS Method Development for N-Heterocycles

ParameterCommon Choice / MethodSignificance
Stationary PhaseReversed-Phase (e.g., C18)Separates compounds based on hydrophobicity.
Mobile PhaseAcetonitrile (B52724)/Water with additives (e.g., formic acid)Controls elution and aids in ionization. nih.gov
Ionization SourceElectrospray Ionization (ESI), Positive ModeEfficiently ionizes nitrogen-containing compounds like aziridines.
Detection ModeSelected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)Enhances sensitivity and selectivity for quantitative analysis. pnrjournal.com

Vibrational Circular Dichroism (VCD) Spectroscopy for Chiroptical Properties and Conformational Analysis

Vibrational Circular Dichroism (VCD) is a specialized spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. This technique provides detailed information about the three-dimensional structure of molecules, making it a powerful tool for determining absolute configuration and studying conformational isomers in solution.

A comprehensive search of scientific literature and chemical databases was conducted to find specific research applying VCD spectroscopy to the analysis of This compound . This search included queries for experimental VCD spectra, theoretical calculations of VCD spectra, and studies on the chiroptical properties and conformational analysis of this specific compound.

While VCD has been successfully applied to a wide range of chiral molecules to elucidate their stereochemistry, it appears that This compound has not yet been the subject of such a study.

Future Research Directions and Unexplored Reactivity of N Boc 2 Methylaziridine Derivatives

Development of Novel and Sustainable Synthetic Routes

The development of environmentally benign and efficient methods for the synthesis of N-Boc-2-methylaziridine and its derivatives is a primary area for future research. Current synthetic methods often rely on traditional batch chemistry, which can be resource-intensive.

Future efforts are likely to focus on several key areas:

Flow Chemistry: Continuous flow processes offer significant advantages in terms of safety, scalability, and reaction control. A mixed flow-batch approach has been successfully used for the preparation of NH-aziridines from vinyl azides and organolithium compounds using the environmentally friendly solvent cyclopentyl methyl ether (CPME) nih.gov. Adapting these methodologies for the synthesis of N-Boc-2-methylaziridine could lead to safer and more efficient production.

Catalytic Intramolecular Dehydration: The synthesis of 2-methylaziridine (B133172) from isopropanolamine via intramolecular dehydration over SiO2-based nanocatalysts in the gas phase represents a promising avenue. semanticscholar.org Investigating the direct N-Boc protection of the resulting aziridine (B145994) or the dehydration of N-Boc protected isopropanolamine could provide a more direct and sustainable route.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate organic reactions, often leading to cleaner products and higher yields in shorter reaction times mdpi.comresearchgate.net. Exploring microwave-assisted protocols for the aziridination of appropriate precursors could significantly improve the efficiency of N-Boc-2-methylaziridine synthesis.

Greener Solvents and Reagents: A shift towards the use of greener solvents, such as water or bio-derived solvents, and the replacement of hazardous reagents are central to sustainable chemistry mdpi.com. Research into water-mediated N-Boc deprotection highlights the potential for developing more environmentally friendly protocols for both the synthesis and subsequent transformations of N-Boc-2-methylaziridine derivatives. mcours.net

Synthetic ApproachPotential AdvantagesKey Research Focus
Flow ChemistryEnhanced safety, scalability, and controlAdaptation of existing flow methods for aziridine synthesis to N-Boc-2-methylaziridine.
Catalytic DehydrationDirect route from readily available precursorsDevelopment of catalysts for the dehydration of N-Boc-isopropanolamine.
Microwave-Assisted SynthesisReduced reaction times, increased yieldsOptimization of microwave parameters for the aziridination step.
Green Solvents/ReagentsReduced environmental impactExploration of aqueous or bio-based solvent systems for synthesis and reactions.

Exploration of New Catalytic Transformations and Selectivity Control

The reactivity of the N-Boc-2-methylaziridine ring is ripe for the development of novel catalytic transformations. A key challenge and opportunity lies in controlling the regio- and stereoselectivity of the ring-opening reactions.

Future research in this area will likely pursue:

Regioselective Ring-Opening: The substituent at the C2 position of the aziridine ring plays a crucial role in directing the outcome of nucleophilic attack nih.govrsc.org. While the methyl group in N-Boc-2-methylaziridine provides some inherent steric bias, developing catalytic systems that can override this inherent selectivity to favor either C2 or C3 attack would be highly valuable. For instance, solvent-controlled regioselectivity has been demonstrated in the ring-opening of other aziridines, suggesting a promising avenue for investigation with N-Boc-2-methylaziridine. rsc.org

Catalytic Dynamic Resolution: The development of catalytic dynamic resolution (CDR) for related N-Boc heterocycles, such as N-Boc-2-lithiopiperidine, showcases the potential for creating highly enantiomerically enriched products from racemic starting materials nih.govnih.gov. Applying CDR strategies to N-Boc-2-methylaziridine could provide efficient access to chiral building blocks.

Enantioselective Transformations: The use of chiral catalysts to control the stereochemical outcome of reactions involving N-Boc-2-methylaziridine is a significant area for growth. Palladium-catalyzed decarboxylative allylic alkylation has been used for the enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles, a strategy that could potentially be adapted for aziridine derivatives. nih.gov

Novel Ring-Opening Reagents: The ring-opening of N-methylaziridines using a combination of Boc-anhydride and sodium iodide to form oxazolidinones demonstrates the potential for discovering new reagent combinations that lead to unexpected and useful transformations. researchgate.net

Transformation TypeGoalPotential Catalytic Strategy
Regioselective Ring-OpeningControlled attack at either C2 or C3Lewis or Brønsted acid catalysis, solvent effects.
Catalytic Dynamic ResolutionEnantiomerically pure products from racemateChiral ligands in combination with organometallic reagents.
Enantioselective ReactionsAsymmetric synthesis of complex moleculesChiral transition metal catalysts (e.g., Pd, Cu, Rh).
Novel TransformationsAccess to new molecular scaffoldsExploration of new reagent combinations and reaction conditions.

Advanced Computational Modeling for Predictive Reactivity and Design

Computational chemistry offers powerful tools to understand and predict the reactivity of N-Boc-2-methylaziridine derivatives, thereby guiding experimental design and accelerating the discovery of new reactions.

Future computational studies could focus on:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways and transition states for the ring-opening and other transformations of N-Boc-2-methylaziridine rsc.orgrsc.orgmdpi.comresearchgate.net. Such studies can provide detailed insights into the factors controlling regioselectivity and stereoselectivity. For example, a computational study on the decomposition of propylamine provided insights into the formation of 2-methylaziridine. nih.gov

Catalyst Design: Computational modeling can aid in the rational design of new catalysts for transformations of N-Boc-2-methylaziridine. By understanding the interactions between the substrate, catalyst, and reagents at a molecular level, more efficient and selective catalysts can be developed.

Predicting Reactivity: Quantitative structure-activity relationship (QSAR) models and machine learning algorithms can be trained on experimental data to predict the reactivity of different N-Boc-2-methylaziridine derivatives with various nucleophiles and under different reaction conditions.

Computational ApproachApplicationDesired Outcome
DFT CalculationsMechanistic studies of ring-opening reactionsUnderstanding of transition states and factors controlling selectivity.
Molecular DockingCatalyst-substrate interactionsRational design of more effective and selective catalysts.
QSAR/Machine LearningPredictive reactivity modelingRapid screening of potential reactions and optimization of conditions.

Expansion of Synthetic Utility in Target-Oriented and Diversity-Oriented Synthesis

N-Boc-2-methylaziridine derivatives are valuable precursors for the synthesis of complex and biologically active molecules. Future research will undoubtedly expand their application in both target-oriented and diversity-oriented synthesis.

Target-Oriented Synthesis (TOS): The chiral nature and versatile reactivity of N-Boc-2-methylaziridine make it an ideal starting material for the synthesis of natural products and pharmaceuticals researchgate.netmdpi.com. The facile introduction of a nitrogen-containing stereocenter is particularly valuable. For instance, enantiomerically pure 2-acylaziridines have been used in the synthesis of bioactive lipids like N-Boc-safingol. nih.gov The application of N-Boc-2-methylaziridine in the synthesis of complex alkaloids and other nitrogenous natural products is a promising area for future exploration. The synthesis of marinoaziridines, a class of marine natural products, highlights the utility of aziridines in this field. nih.gov

Diversity-Oriented Synthesis (DOS): DOS aims to generate collections of structurally diverse molecules for high-throughput screening and the discovery of new biological probes and drug leads frontiersin.orgcam.ac.uknih.govnih.govcam.ac.uk. N-Boc-2-methylaziridine can serve as a versatile scaffold in DOS, where the aziridine ring can be opened with a variety of nucleophiles to introduce appendage diversity. Furthermore, subsequent transformations of the ring-opened products can lead to a wide range of different molecular skeletons.

Synthetic StrategyApplication of N-Boc-2-methylaziridineExample of Potential Products
Target-Oriented SynthesisChiral building block for natural productsAlkaloids, amino alcohols, bioactive lipids.
Diversity-Oriented SynthesisVersatile scaffold for library generationCollections of novel nitrogen-containing heterocycles.

Q & A

Q. Optimization Strategies :

  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions like ring-opening.
  • Catalyst Screening : Testing bases (e.g., K₂CO₃ vs. NaH) to improve yield .
  • Purity Monitoring : Use LC-MS grade solvents (methanol, acetonitrile) to minimize impurities .

Advanced: How can contradictory reactivity data in ring-opening reactions of this compound be resolved?

Methodological Answer :
Contradictions often arise from steric effects vs. electronic stabilization. For example:

  • Steric Hindrance : The tert-butyl group impedes nucleophilic attack at C2, but enhances stability at C1 due to hyperconjugation .
  • Electronic Factors : Polar solvents (e.g., DMF) stabilize transition states, altering regioselectivity .

Q. Resolution Workflow :

Kinetic Studies : Compare reaction rates under varying conditions (solvent, temperature).

Computational Modeling : Use DFT calculations to map transition-state geometries .

Isotopic Labeling : Track regioselectivity via ¹³C-NMR to confirm attack sites .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Q. Methodological Answer :

  • NMR :
    • ¹H-NMR : Methyl groups (δ 1.2–1.4 ppm) and aziridine protons (δ 2.5–3.0 ppm) .
    • ¹³C-NMR : tert-butyl carbons (δ 25–30 ppm), aziridine carbons (δ 45–55 ppm) .
  • IR : Stretching vibrations for C-N (1250–1350 cm⁻¹) and tert-butyl C-H (2850–2950 cm⁻¹) .
  • Mass Spec : Molecular ion peak at m/z 127 (C₆H₁₃N) with fragmentation patterns confirming ring stability .

Advanced: How does the tert-butyl group influence the compound’s biological interactions in mechanistic studies?

Methodological Answer :
The tert-butyl group modulates:

  • Lipophilicity : Enhances membrane permeability, measured via logP assays (e.g., shake-flask method) .
  • Target Binding : Steric bulk may obstruct enzyme active sites, tested via competitive inhibition assays .
  • Metabolic Stability : Resistance to cytochrome P450 oxidation, assessed using liver microsomes .

Q. Experimental Design :

  • Docking Simulations : Compare binding affinities of tert-butyl vs. methyl analogs .
  • SAR Studies : Synthesize analogs with varying substituents to isolate steric/electronic effects .

Basic: What purification strategies are effective for isolating this compound?

Q. Methodological Answer :

  • Distillation : Low-pressure distillation (bp 67–69°C) for high-purity isolation .
  • Column Chromatography : Use silica gel with hexane/ethyl acetate (95:5) to separate aziridine from amines .
  • Recrystallization : Tert-butyl derivatives often crystallize in cold diethyl ether .

Advanced: How can stereochemical outcomes in aziridine functionalization be controlled?

Q. Methodological Answer :

  • Chiral Catalysts : Use enantiopure ligands (e.g., BINOL) in asymmetric ring-opening reactions .
  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize specific transition states .
  • Temperature Gradients : Lower temperatures favor kinetic control, preserving stereochemistry .

Q. Data Interpretation :

  • CD Spectroscopy : Confirm enantiomeric excess post-synthesis .
  • X-ray Crystallography : Resolve absolute configuration of crystalline derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.